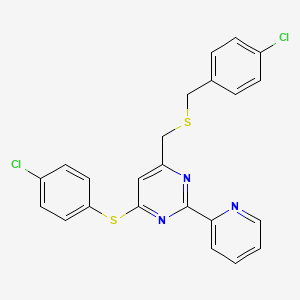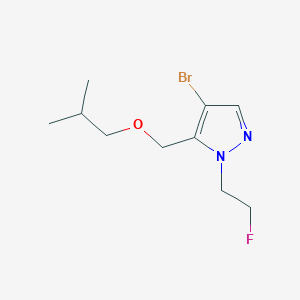
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a dimethyl-propoxybenzenesulfonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This involves the reaction of 4,5-dimethyl-2-propoxybenzenesulfonyl chloride with an appropriate base.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-phenylpiperazine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
科学的研究の応用
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also interact with biological receptors, modulating their function. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-1H-1,2,3-benzotriazole
- 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole
- Ethyl 1-(4,5-dimethyl-2-propoxybenzenesulfonyl)piperidine-4-carboxylate
Uniqueness
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine is unique due to its specific substitution pattern and the presence of both a sulfonyl group and a piperazine ring
特性
IUPAC Name |
1-(4,5-dimethyl-2-propoxyphenyl)sulfonyl-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-4-14-26-20-15-17(2)18(3)16-21(20)27(24,25)23-12-10-22(11-13-23)19-8-6-5-7-9-19/h5-9,15-16H,4,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSYZRLMWYZHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-1-{2-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B2546354.png)




![3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2546363.png)
![5,6-dimethyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2546364.png)

![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol](/img/structure/B2546367.png)


![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2546371.png)


